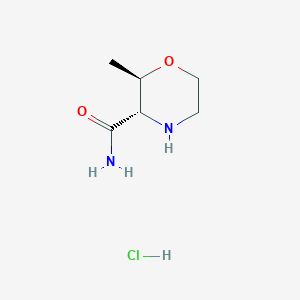

(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride

Description

(2R,3S)-2-Methylmorpholine-3-carboxamide hydrochloride is a chiral morpholine derivative with a carboxamide functional group at the 3-position and a methyl substituent at the 2-position of the morpholine ring. These analogs share the morpholine core but differ in functional groups (carboxylic acid vs. carboxamide) and stereochemistry.

Key Properties of Related Compounds (based on evidence):

Properties

IUPAC Name |

(2R,3S)-2-methylmorpholine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-4-5(6(7)9)8-2-3-10-4;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCDMTIGVSEGKN-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NCCO1)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](NCCO1)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride typically involves regio- and stereoselective methods. One common approach is the hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins. This is followed by intramolecular cyclization to form oxazolidin-2-one-5-carboxylic acid derivatives, and finally, the oxazolidinone ring is opened to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs bioreactors containing specific enzymes, such as lipase from Serratia marcescens, to catalyze the hydrolysis of racemic mixtures. This method ensures high enantiomeric purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.

Reduction: Reducing agents are used to convert the compound into its reduced forms.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

The target compound’s carboxamide group distinguishes it from analogs with carboxylic acid or ester moieties. Below is a comparative analysis of key morpholine derivatives:

Stereochemical and Physicochemical Properties

- Stereochemistry : The (2R,3S) configuration in morpholine derivatives influences pharmacological activity and metabolic stability. For example, Migalastat HCl (a piperidine derivative) also relies on stereochemistry for enzyme inhibition .

- Solubility and Stability : Carboxylic acid derivatives (e.g., and ) may exhibit higher polarity compared to carboxamides, affecting solubility in organic solvents. The tert-butyl ester in requires inert storage conditions (2–8°C) due to hydrolytic sensitivity .

Biological Activity

(2R,3S)-2-methylmorpholine-3-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of morpholine derivatives, which are known for their diverse biological properties. The synthesis typically involves the formation of the morpholine ring followed by carboxamide functionalization. Various synthetic pathways have been explored to optimize yield and purity, including the use of chiral catalysts to ensure enantiomeric specificity.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. A recent investigation reported its efficacy against various bacterial strains, demonstrating an IC50 value in the low micromolar range. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Antimalarial Activity

In vitro assays have assessed the antiplasmodial activity of this compound against Plasmodium falciparum. Results indicated that it possesses potent activity with IC50 values comparable to established antimalarial agents. The compound's mechanism involves inhibition of β-hematin formation, which is crucial for the parasite's survival .

| Compound | Strain | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | CQ-S | 13.57 | β-hematin inhibition |

| This compound | CQ-R | 11.16 | β-hematin inhibition |

Antiviral Activity

Research has also highlighted the antiviral potential of this compound. It has been evaluated as a potential inhibitor of HIV-1 protease, showing promising results in preliminary assays. The compound's structure allows for effective binding within the active site of the enzyme, leading to significant inhibition at low concentrations (IC50 = 45 nM) .

Case Studies

- Antimicrobial Efficacy : A study involving a series of morpholine derivatives demonstrated that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives. This suggests its potential as a lead compound in antibiotic development.

- Antimalarial Research : In a comparative study evaluating various morpholine derivatives against chloroquine-resistant strains of P. falciparum, this compound showed enhanced efficacy, indicating its potential as a novel antimalarial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit key enzymes such as HIV-1 protease and β-hematin formation is critical for its antimicrobial and antimalarial properties.

- Disruption of Cellular Processes : By interfering with cell wall synthesis in bacteria and metabolic pathways in parasites, the compound effectively reduces pathogen viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.